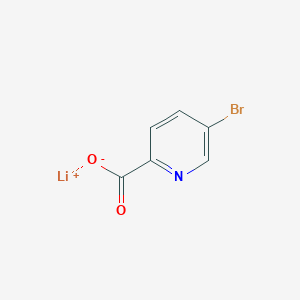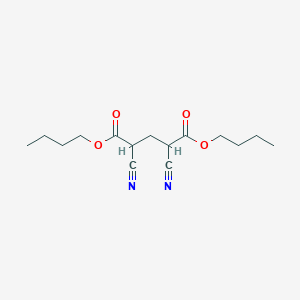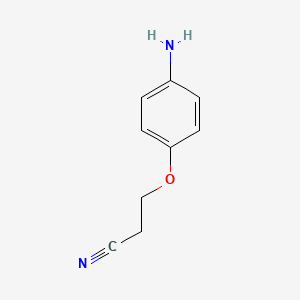
Lithium 5-bromopyridine-2-carboxylate
Übersicht
Beschreibung
Lithium 5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C₆H₃BrLiNO₂ and a molecular weight of 207.94 g/mol . It is a lithium salt of 5-bromopyridine-2-carboxylic acid, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylate group at the 2-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium 5-bromopyridine-2-carboxylate can be synthesized through the reaction of 5-bromopyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{BrNO}_2 + \text{LiOH} \rightarrow \text{C}_6\text{H}_3\text{BrLiNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: the synthesis generally involves standard laboratory techniques and reagents, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts (e.g., palladium acetate), boron reagents (e.g., phenylboronic acid), and bases (e.g., potassium carbonate).
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds, where the bromine atom is replaced by an aryl or vinyl group.
Wissenschaftliche Forschungsanwendungen
Lithium 5-bromopyridine-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Wirkmechanismus
The mechanism of action of lithium 5-bromopyridine-2-carboxylate depends on the specific reaction or application. In catalytic reactions, it acts as a ligand, coordinating to the metal center of the catalyst and influencing its reactivity and selectivity. In substitution and coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Lithium 5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Lithium 5-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Lithium 5-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Comparison: Lithium 5-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it suitable for a wide range of chemical reactions. This balance allows for greater versatility in synthetic applications compared to its halogenated counterparts .
Eigenschaften
IUPAC Name |
lithium;5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Li/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNXOYRNKWYOF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1Br)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrLiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674890 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909711-99-5 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)









